Cas no 896-89-9 (Phosphine,(4-methoxyphenyl)diphenyl-)
Phosphine,(4-methoxyphenyl)diphenyl- Chemical and Physical Properties
Names and Identifiers
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- Phosphine,(4-methoxyphenyl)diphenyl-
- (4-methoxyphenyl)methyl-diphenylphosphane
- (4-Methoxyphenyl)diphenylphosphine
- (p-methoxyphenyl)diphenylphosphine
- 4-(methoxy)phenyl-diphenylphosphane
- Diphenyl(4-methoxyphenyl)phosphine
- diphenyl-p-methoxyphenylphosphine
- p-Anisyldiphenylphosphine
- Phosphine,(4-methoxyphenyl)diphenyl
- Phosphine,(p-methoxyphenyl)diphenyl-(6CI,7CI,8CI)
- Phosphine, (4-methoxyphenyl)diphenyl-
- (4-methoxyphenyl)diphenylphosphane
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- Inchi: 1S/C19H17OP/c1-20-16-12-14-19(15-13-16)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3
- InChI Key: GAZSZCWRMSVQPJ-UHFFFAOYSA-N
- SMILES: P(C1=CC=C(OC)C=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Computed Properties
- Exact Mass: 292.10200
Experimental Properties
- Melting Point: 124-126℃
- Boiling Point: 394.5±25.0 °C(Predicted)
- PSA: 22.82000
- LogP: 3.45340
Phosphine,(4-methoxyphenyl)diphenyl- Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
Phosphine,(4-methoxyphenyl)diphenyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A17493-1g |
p-Anisyldiphenylphosphine, 98% |
896-89-9 | 98% | 1g |
¥521.00 | 2023-03-16 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A17493-5g |
p-Anisyldiphenylphosphine, 98% |
896-89-9 | 98% | 5g |
¥2030.00 | 2023-03-16 |
Phosphine,(4-methoxyphenyl)diphenyl- Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on Phosphine,(4-methoxyphenyl)diphenyl-
Phosphine, (4-Methoxyphenyl)diphenyl - A Comprehensive Overview
Phosphine, specifically the compound with CAS No. 896-89-9, is a versatile and significant molecule in the field of organic chemistry. Known as (4-methoxyphenyl)diphenylphosphine, this compound has garnered attention due to its unique properties and wide-ranging applications. The (4-methoxyphenyl)diphenylphosphine structure consists of a central phosphorus atom bonded to three phenyl groups and one 4-methoxyphenyl group, making it a valuable reagent in various chemical reactions.
The synthesis of (4-methoxyphenyl)diphenylphosphine typically involves the reaction of triphenylphosphine with an appropriate alkylating agent under specific conditions. Recent advancements in catalytic methods have improved the efficiency and selectivity of this synthesis process. Researchers have explored the use of transition metal catalysts to facilitate the formation of this compound, ensuring higher yields and better purity. These developments highlight the importance of optimizing synthetic routes to meet the growing demand for this compound in both academic and industrial settings.
One of the most notable applications of (4-methoxyphenyl)diphenylphosphine is in organometallic chemistry. This compound serves as a ligand in various metal complexes, playing a crucial role in catalytic processes such as cross-coupling reactions. For instance, its ability to stabilize metal centers makes it an effective ligand in palladium-catalyzed coupling reactions, which are pivotal in the synthesis of complex organic molecules. Recent studies have demonstrated enhanced catalytic performance when (4-methoxyphenyl)diphenylphosphine is used in conjunction with other ligands, opening new avenues for its application in asymmetric catalysis.
In addition to its role as a ligand, (4-methoxyphenyl)diphenylphosphine has found utility in the field of materials science. Its ability to form stable complexes with transition metals has led to its use in the development of novel materials with tailored electronic properties. For example, researchers have investigated its potential in creating metal-organic frameworks (MOFs) that exhibit high surface area and selective adsorption capabilities. These MOFs have applications in gas storage, sensing, and catalysis, underscoring the versatility of this compound.
The electronic properties of (4-methoxyphenyl)diphenylphosphine also make it an interesting candidate for optoelectronic applications. Recent studies have explored its use in organic light-emitting diodes (OLEDs) and photovoltaic devices. The presence of electron-donating methoxy groups enhances the conjugation and stability of the molecule, making it suitable for these advanced electronic devices. Furthermore, its ability to act as an electron donor in charge transfer complexes has been leveraged to improve device performance.
From a biological standpoint, (4-methoxyphenyl)diphenylphosphine has shown promise in medicinal chemistry. Its unique structure allows for interactions with biological systems, making it a potential lead compound for drug discovery. Researchers have investigated its anti-inflammatory and antioxidant properties, which could be harnessed for therapeutic applications. Additionally, its role as a chelating agent has been explored in metalloenzyme inhibition studies, further expanding its potential uses.
The environmental impact of (4-methoxyphenyl)diphenylphosphine is another area gaining attention. As industries increasingly prioritize sustainability, understanding the degradation pathways and ecological effects of this compound is crucial. Recent research has focused on biodegradation studies under various environmental conditions, aiming to assess its safety and long-term impact on ecosystems.
In conclusion, (4-methoxyphenyl)diphenylphosphine is a multifaceted compound with significant implications across diverse fields such as organometallic chemistry, materials science, electronics, and medicine. Its unique properties continue to drive innovation and exploration into new applications. As research advances further into its synthesis optimization and functionalization strategies, we can expect even greater contributions from this remarkable molecule.
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